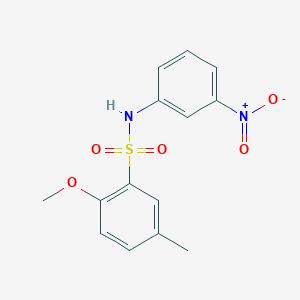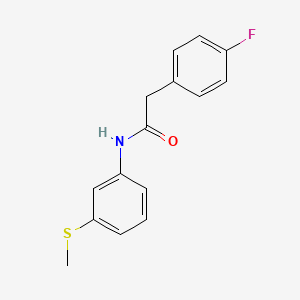![molecular formula C18H9Cl2NO2 B5757185 2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B5757185.png)
2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione is a chemical compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a dichlorophenyl group attached to the benzo[de]isoquinoline-1,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C. Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions and influencing cellular processes. Its interaction with enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: The parent compound without the dichlorophenyl group.
2-(2,3-Dichlorophenyl)isoquinoline-1,3-dione: A similar compound with a different core structure.
2-(2,3-Dichlorophenyl)naphthalene-1,3-dione: A related compound with a naphthalene core.
Uniqueness
2-(2,3-Dichlorophenyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2NO2/c19-13-8-3-9-14(16(13)20)21-17(22)11-6-1-4-10-5-2-7-12(15(10)11)18(21)23/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKBTUFJEADWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol](/img/structure/B5757138.png)




![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)


![Methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
